molecular formula C10H24Si B12105369 Methyl(tripropyl)silane

Methyl(tripropyl)silane

Cat. No.: B12105369
M. Wt: 172.38 g/mol
InChI Key: KWJGAZUCDCAJLU-UHFFFAOYSA-N
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Description

Methyltripropylsilane is an organosilicon compound with the chemical formula C10H24Si. It is a member of the silane family, which consists of silicon atoms bonded to hydrogen and/or alkyl groups. This compound is known for its unique properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyltripropylsilane can be synthesized through several methods. One common approach involves the reaction of methyltrichlorosilane with propylmagnesium bromide in the presence of a catalyst. The reaction proceeds as follows:

CH3SiCl3+3C3H7MgBrCH3Si(C3H7)3+3MgBrCl\text{CH}_3\text{SiCl}_3 + 3 \text{C}_3\text{H}_7\text{MgBr} \rightarrow \text{CH}_3\text{Si}(\text{C}_3\text{H}_7)_3 + 3 \text{MgBrCl} CH3​SiCl3​+3C3​H7​MgBr→CH3​Si(C3​H7​)3​+3MgBrCl

This reaction typically occurs under anhydrous conditions and requires careful control of temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In industrial settings, methyltripropylsilane is often produced using large-scale batch reactors. The process involves the same basic reaction but is optimized for efficiency and cost-effectiveness. Industrial production also includes purification steps such as distillation to remove any impurities and ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

Methyltripropylsilane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form simpler silanes.

    Substitution: It can undergo substitution reactions where the propyl groups are replaced with other alkyl or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products

    Oxidation: Silanols (e.g., methyltripropylsilanol) and siloxanes.

    Reduction: Simpler silanes (e.g., methylsilane).

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Methyltripropylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

    Biology: It is employed in the modification of biomolecules and surfaces for enhanced biocompatibility.

    Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: It is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.

Mechanism of Action

The mechanism by which methyltripropylsilane exerts its effects depends on the specific application. In general, its reactivity is influenced by the silicon atom’s ability to form stable bonds with various functional groups. This allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial settings.

Comparison with Similar Compounds

Similar Compounds

    Methyltrimethoxysilane: Similar in structure but with methoxy groups instead of propyl groups.

    Propyltrimethoxysilane: Similar but with a different alkyl group attached to the silicon atom.

    Triethylsilane: Another organosilicon compound with ethyl groups instead of propyl groups.

Uniqueness

Methyltripropylsilane is unique due to its specific combination of methyl and propyl groups, which confer distinct chemical properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles.

Properties

Molecular Formula

C10H24Si

Molecular Weight

172.38 g/mol

IUPAC Name

methyl(tripropyl)silane

InChI

InChI=1S/C10H24Si/c1-5-8-11(4,9-6-2)10-7-3/h5-10H2,1-4H3

InChI Key

KWJGAZUCDCAJLU-UHFFFAOYSA-N

Canonical SMILES

CCC[Si](C)(CCC)CCC

Origin of Product

United States

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